2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is a synthetic compound that features a bicyclic ring system. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyridine ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.
Scientific Research Applications
2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is primarily used in scientific research as a precursor for the synthesis of more complex molecules. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: May serve as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is not well-documented. the Boc group acts as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic processes. The compound itself does not have a specific biological target or pathway but serves as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid: Similar structure with a pyrrole ring instead of a pyridine ring.
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: A conformationally restricted γ-aminobutyric acid (GABA) analogue.
Uniqueness
2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing stability and selectivity during multi-step synthetic processes.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-5-4-9-6-10(12(16)17)7-11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
UOOPTOQNDBQEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)C(=O)O |
Origin of Product |
United States |
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